molecular formula C8H11NO2S B13571594 2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid

2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid

Cat. No.: B13571594
M. Wt: 185.25 g/mol
InChI Key: WPAGTAQBYVSOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

    Condensation: It can participate in condensation reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but often include more complex thiophene derivatives .

Scientific Research Applications

2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid can be compared with other thiophene derivatives such as:

  • 2-Amino-5-methylthiophene-3-carboxylic acid
  • 2-Amino-4-methylthiophene-3-carboxylic acid
  • 2-Amino-5-ethylthiophene-3-carboxylic acid

These compounds share similar chemical structures but differ in the position and type of substituents on the thiophene ring.

Properties

IUPAC Name

2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-5-4(2)12-7(9)6(5)8(10)11/h3,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAGTAQBYVSOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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